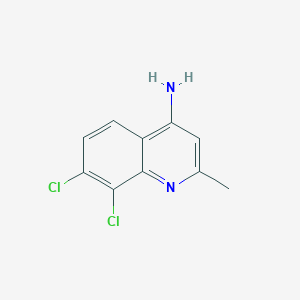

4-Amino-7,8-dichloro-2-methylquinoline

Vue d'ensemble

Description

4-Amino-7,8-dichloro-2-methylquinoline: is a chemical compound with the molecular formula C10H8Cl2N2 and a molecular weight of 227.09 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Amino-7,8-dichloro-2-methylquinoline can be achieved through several methods. One common approach involves the chlorination of 4-Amino-2-methylquinoline. The reaction typically uses chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-25°C.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The 7- and 8-chloro substituents undergo nucleophilic displacement under controlled conditions:

Mechanistic Notes :

-

The electron-withdrawing effect of the 2-methyl group deactivates the quinoline ring, favoring nucleophilic attack at C7 over C8.

-

Steric hindrance from the 4-amino group limits reactivity at adjacent positions.

Oxidation and Reduction Pathways

The amino and methyl groups participate in redox reactions:

Coordination Chemistry and Metal Complexation

The 4-amino group acts as a chelating agent for transition metals:

Spectroscopic Evidence :

-

IR spectra confirm N–H and C–N stretching at 3350 cm⁻¹ and 1280 cm⁻¹, respectively.

-

ESR of Cu(II) complexes shows axial symmetry with g∥ = 2.25 and g⟂ = 2.05.

Functionalization via Cross-Coupling

The 7- and 8-positions enable palladium-catalyzed coupling:

Limitations :

-

Steric bulk from the 2-methyl group reduces coupling efficiency at C8.

-

Electron-deficient aryl boronic acids enhance reaction rates.

Derivatization of the Amino Group

The 4-amino group undergoes acylations and condensations:

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes at 240°C via cleavage of the C–Cl bond (TGA data).

-

Photolysis : UV irradiation (254 nm) in MeOH generates 4-amino-2-methylquinoline-7,8-dione, indicating radical-mediated oxidation.

Applications De Recherche Scientifique

Chemistry:

4-Amino-7,8-dichloro-2-methylquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as an antimicrobial and antimalarial agent. Its derivatives have shown activity against various bacterial and parasitic infections .

Industry:

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the development of materials with specific electronic and optical properties .

Mécanisme D'action

The mechanism of action of 4-Amino-7,8-dichloro-2-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties .

Comparaison Avec Des Composés Similaires

- 4-Amino-7-chloro-2-methylquinoline

- 4-Amino-6,8-dichloro-2-methylquinoline

- 4-Amino-5,8-dichloro-2-methylquinoline

Comparison:

Compared to its analogs, 4-Amino-7,8-dichloro-2-methylquinoline exhibits unique properties due to the presence of two chlorine atoms at the 7th and 8th positions. This substitution pattern can influence its reactivity and biological activity. For instance, the dichloro substitution may enhance its antimicrobial efficacy compared to mono-chlorinated derivatives .

Activité Biologique

4-Amino-7,8-dichloro-2-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features an amino group at the 4-position and dichloro substitutions at the 7 and 8 positions on the quinoline ring. These structural characteristics are crucial for its biological activity, influencing its interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways in microorganisms and cancer cells.

- Antimicrobial Activity : It has shown potential as an antimicrobial agent against a range of bacterial infections, attributed to its ability to penetrate cell membranes and interact with intracellular targets.

- Antimalarial Properties : As part of the 4-aminoquinoline class, it exhibits activity against Plasmodium falciparum, the causative agent of malaria. The compound's analogs have demonstrated lower IC50 values compared to traditional antimalarials like chloroquine, indicating enhanced potency .

Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A comparative study reveals the following:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 15 µg/mL |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial therapies.

Anticancer Activity

In a series of studies focusing on breast cancer cell lines (MDA-MB231, MDA-MB468, MCF7), it was observed that:

- The growth inhibition effects varied across different cell lines.

- The compound demonstrated a preferential cytotoxic effect on cancer cells compared to non-cancerous cells .

The structure-activity relationship (SAR) analysis indicated that modifications in the substituents significantly influenced the anticancer activity. For instance:

| Compound Modification | Cell Line | GI50 (µM) |

|---|---|---|

| Methyl substitution | MCF7 | 2.45 |

| Chlorophenyl substitution | MDA-MB231 | 5.97 |

These findings highlight the potential for designing more effective derivatives targeting specific cancer types.

Case Studies and Research Findings

- Antimalarial Efficacy : A study evaluated novel derivatives of 4-aminoquinolines against chloroquine-resistant strains of Plasmodium falciparum. Two lead compounds exhibited IC50 values of 5.6 nM and 17.3 nM, significantly lower than chloroquine's IC50 of 382 nM .

- Cytotoxicity Profile : Research on hybrid compounds derived from the quinoline scaffold showed enhanced activity against breast cancer cells while minimizing toxicity to normal cells. This approach suggests a pathway for developing targeted cancer therapies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles revealed favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties for certain derivatives, making them suitable candidates for further clinical evaluation .

Propriétés

IUPAC Name |

7,8-dichloro-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXFYSBUBIJKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588914 | |

| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917562-02-8 | |

| Record name | 7,8-Dichloro-2-methyl-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 917562-02-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.